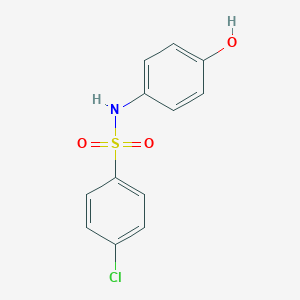

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a compound with the molecular formula C12H10ClNO3S . It is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This compound is of interest as a precursor to biologically active sulfur-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest in the production of biologically active sulfur-containing heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is stabilized by N—H…O and O—H…O hydrogen bonds . The molecular formula is C12H10ClNO3S .Chemical Reactions Analysis

The title compound, C12H11NO3S, is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest as it leads to the formation of biologically active sulfur-containing heterocyclic compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.73 g/mol . It is available as a white powder . The compound has limited solubility .Aplicaciones Científicas De Investigación

Anticancer Agents

Benzenesulfonamide derivatives, including 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors. This inhibition can potentially be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

Benzenesulfonamide derivatives have also been explored for their antimicrobial properties . The ability of these compounds to inhibit certain enzymes makes them potential candidates for the development of new antimicrobial agents .

Inhibitors of Carbonic Anhydrase IX

The derivatives of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide have shown significant inhibitory effects against carbonic anhydrase IX . This enzyme plays a crucial role in tumor cell metabolism, making it a promising target for cancer therapy .

Apoptosis Inducers

Some derivatives of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide have been found to induce apoptosis in certain cancer cell lines . This property could be exploited for the development of new anticancer therapies .

Hybrid Antimicrobials

Compounds that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have shown antibacterial activity .

Enzyme Inhibition

Benzenesulfonamide derivatives have been found to inhibit certain enzymes . This property could be exploited in various fields of research, including drug discovery and biochemistry .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .

Mode of Action

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide acts as an inhibitor of CA IX . By binding to this enzyme, it prevents its normal function, which is to catalyze the reversible hydration of carbon dioxide . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This is the primary metabolic pathway used by tumor cells to produce energy in hypoxic conditions . By disrupting this pathway, the compound can hinder the growth and proliferation of tumor cells .

Result of Action

The result of the action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a significant reduction in tumor cell proliferation . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .

Action Environment

The action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX, making these tumors particularly susceptible to the action of this compound . Other environmental factors, such as pH and the presence of other metabolites, may also influence its efficacy and stability.

Propiedades

IUPAC Name |

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILGMZVNWOEDPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)

![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)

![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)

![3,4,5-trimethoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B375314.png)

![5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B375318.png)